molecular formula C12H18INO B3155804 N,N-Diethyl-2-(4-iodophenoxy)ethanamine CAS No. 81233-91-2

N,N-Diethyl-2-(4-iodophenoxy)ethanamine

Cat. No.: B3155804
CAS No.: 81233-91-2
M. Wt: 319.18 g/mol
InChI Key: HWDHYBUAFXKQHS-UHFFFAOYSA-N
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Description

N,N-Diethyl-2-(4-iodophenoxy)ethanamine is an organic compound with the molecular formula C12H18INO It is characterized by the presence of an iodophenoxy group attached to an ethanamine backbone, with two ethyl groups attached to the nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N,N-Diethyl-2-(4-iodophenoxy)ethanamine typically involves the reaction of 4-iodophenol with N,N-diethylaminoethyl chloride in the presence of a base such as potassium carbonate. The reaction proceeds via nucleophilic substitution, where the phenoxide ion formed from 4-iodophenol attacks the ethyl chloride, resulting in the formation of the desired product.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N,N-Diethyl-2-(4-iodophenoxy)ethanamine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides.

    Reduction: Reduction reactions can lead to the removal of the iodine atom, forming a phenoxyethanamine derivative.

    Substitution: The iodine atom can be substituted with other nucleophiles, such as halogens or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophilic substitution reactions often involve reagents like sodium iodide or potassium fluoride.

Major Products Formed

    Oxidation: this compound N-oxide.

    Reduction: N,N-Diethyl-2-(4-hydroxyphenoxy)ethanamine.

    Substitution: N,N-Diethyl-2-(4-fluorophenoxy)ethanamine.

Scientific Research Applications

N,N-Diethyl-2-(4-iodophenoxy)ethanamine has several applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a radiolabeled compound in imaging studies.

    Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N,N-Diethyl-2-(4-iodophenoxy)ethanamine involves its interaction with specific molecular targets, such as receptors or enzymes. The iodophenoxy group plays a crucial role in binding to these targets, while the ethanamine backbone facilitates the compound’s overall activity. The exact pathways and targets may vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N,N-Diethyl-2-(4-fluorophenoxy)ethanamine
  • N,N-Diethyl-2-(4-chlorophenoxy)ethanamine
  • N,N-Diethyl-2-(4-bromophenoxy)ethanamine

Uniqueness

N,N-Diethyl-2-(4-iodophenoxy)ethanamine is unique due to the presence of the iodine atom, which imparts distinct chemical properties such as higher molecular weight and increased reactivity in substitution reactions. This makes it particularly useful in applications requiring specific radiolabeling or halogenation.

Properties

IUPAC Name

N,N-diethyl-2-(4-iodophenoxy)ethanamine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18INO/c1-3-14(4-2)9-10-15-12-7-5-11(13)6-8-12/h5-8H,3-4,9-10H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWDHYBUAFXKQHS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)CCOC1=CC=C(C=C1)I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18INO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

319.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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